Canavanine
Canavanine
L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It is functionally related to a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion.
L-canavanine has been reported in Poissonia orbicularis, Sesbania herbacea, and other organisms with data available.
L-canavanine has been reported in Poissonia orbicularis, Sesbania herbacea, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
543-38-4
VCID:
VC0532639
InChI:
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
SMILES:
Array
Molecular Formula:
C5H12N4O3
Molecular Weight:
176.17 g/mol
Canavanine
CAS No.: 543-38-4
Cat. No.: VC0532639
Molecular Formula: C5H12N4O3
Molecular Weight: 176.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | L-canavanine is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group. Although structurally related to L-arginine, it is non-proteinogenic. It has a role as a phytogenic insecticide and a plant metabolite. It is functionally related to a L-homoserine. It is a conjugate base of a L-canavanine(1+). It is a tautomer of a L-canavanine zwitterion. L-canavanine has been reported in Poissonia orbicularis, Sesbania herbacea, and other organisms with data available. |
|---|---|
| CAS No. | 543-38-4 |
| Molecular Formula | C5H12N4O3 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid |
| Standard InChI | InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 |
| Standard InChI Key | FSBIGDSBMBYOPN-VKHMYHEASA-N |
| Isomeric SMILES | C(CON=C(N)N)[C@@H](C(=O)O)N |
| Canonical SMILES | C(CON=C(N)N)C(C(=O)O)N |
| Appearance | Solid powder |
| Colorform | Crystals from absolute alcohol |
| Melting Point | 184 °C MP: 172 °C |
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